(S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one
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Overview
Description
(S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one is an organic compound that features a benzoyl group, a tert-butyl group, and a methyleneoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with benzoyl chloride and tert-butyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one: Unique due to its specific structural arrangement.
®-3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one: Similar structure but different stereochemistry.
3-Benzoyl-2-(tert-butyl)-4-methyleneoxazolidin-5-one: Lacks the specific stereochemistry of the (S)-enantiomer.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H17NO3 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-3-benzoyl-2-tert-butyl-4-methylidene-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-9,14H,1H2,2-4H3/t14-/m0/s1 |
InChI Key |
OXVRRDGBYLOQEQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1N(C(=C)C(=O)O1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1N(C(=C)C(=O)O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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